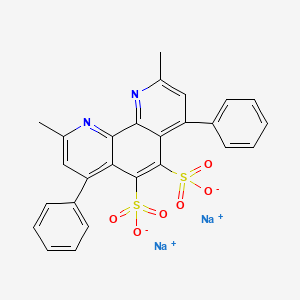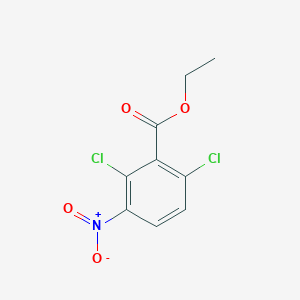
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of 1,10-phenanthroline, featuring two methyl groups and two phenyl groups at the 2,9 and 4,7 positions, respectively, along with two sulfonate groups . This compound is widely used in various scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate typically involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline . The reaction is carried out using fuming sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully controlled to ensure high yield and purity . The product is then neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions, particularly copper and iron.
Redox Reactions: It can participate in redox reactions, acting as a ligand in coordination chemistry.
Common Reagents and Conditions
Complexation: Common reagents include copper sulfate and iron chloride, with reactions typically conducted in aqueous solutions at room temperature.
Redox Reactions: Reducing agents such as ascorbic acid and oxidizing agents like hydrogen peroxide are used under mild conditions.
Major Products
The major products formed from these reactions are metal-ligand complexes, which are often used in analytical chemistry for the determination of metal ions .
Aplicaciones Científicas De Investigación
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate involves its ability to form stable complexes with metal ions. The sulfonate groups enhance its solubility in water, while the phenanthroline moiety provides strong chelation properties . This compound targets metal ions, forming complexes that can be used in various analytical and biological assays .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate is unique due to its dual sulfonate groups, which enhance its solubility and chelation properties compared to other phenanthroline derivatives . This makes it particularly effective in applications requiring high water solubility and strong metal ion binding .
Propiedades
Fórmula molecular |
C26H18N2Na2O6S2 |
|---|---|
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-disulfonate |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(36(32,33)34)25(21)35(29,30)31)20(14-16(2)28-24)18-11-7-4-8-12-18;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
DRXDNEOFWXMJFQ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C2C(=C(C3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)




